An In-Depth Technical Guide to 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative of the versatile benzimidazolone scaffold. While direct literature on this specific diethyl analog is limited, this document leverages established principles of organic synthesis and the known characteristics of related compounds to present a scientifically grounded exploration of its chemical structure, plausible synthetic pathways, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising molecular entity.
Introduction: The Benzimidazolone Core in Modern Drug Discovery
The benzimidazole ring system, an isostere of natural purines, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological macromolecules.[1][2] This structural motif is present in numerous clinically approved drugs, including proton pump inhibitors, anthelmintics, and antihistamines.[2][3][4] The fusion of a benzene ring with an imidazole ring provides a rigid framework with unique electronic properties and opportunities for diverse functionalization.
The benzimidazol-2-one core, in particular, has garnered significant attention as a building block for novel therapeutic agents. The urea-like moiety within the five-membered ring offers hydrogen bonding capabilities, while the nitrogen atoms and the aromatic ring can be substituted to modulate the compound's steric and electronic properties, thereby fine-tuning its pharmacological activity.[5] Derivatives of this scaffold have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][6] This guide focuses on a specific, yet under-documented, derivative: 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, exploring its synthesis and potential as a valuable intermediate and pharmacophore.
Chemical Structure and Proposed Synthesis
The molecular structure of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one consists of a central benzimidazol-2-one core with an amino group at the 5-position of the benzene ring and an ethyl group attached to each of the nitrogen atoms of the imidazole ring.
Diagram 1: Chemical Structure of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
A plausible and efficient synthesis of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one can be envisioned through a three-step process, starting from the commercially available 1,3-dihydro-2H-benzimidazol-2-one. This proposed route is based on well-established synthetic transformations within the benzimidazole family.
Diagram 2: Proposed Synthetic Workflow
Step 1: Synthesis of 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one
The initial step involves the nitration of the benzimidazol-2-one core. This is a standard electrophilic aromatic substitution reaction.
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Causality behind Experimental Choices: The use of a mixture of nitric acid and sulfuric acid is a classic method for nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7] The reaction temperature must be carefully controlled to prevent over-nitration and the formation of dinitro byproducts.
Experimental Protocol:
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To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 1,3-dihydro-2H-benzimidazol-2-one portion-wise, maintaining the temperature below 10 °C.
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Once the dissolution is complete, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
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Pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.
Step 2: Synthesis of 1,3-Diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one
The second step is the N,N'-diethylation of the nitro-intermediate. This reaction proceeds via nucleophilic substitution.
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Causality behind Experimental Choices: A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the starting material and facilitate the reaction. Potassium carbonate is a suitable base to deprotonate the two N-H protons of the benzimidazolone, making them nucleophilic.[8] Iodoethane is used as the ethylating agent. The use of a slight excess of the ethylating agent and base ensures complete dialkylation.
Experimental Protocol:
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To a solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one in DMF, add anhydrous potassium carbonate.
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Add iodoethane dropwise to the stirred suspension.
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Heat the reaction mixture and maintain it at a moderate temperature (e.g., 60-70 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into cold water.
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Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Synthesis of 5-Amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one
The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Causality behind Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro groups.[9] Ethanol is a common solvent for such reactions. The reaction is carried out under a hydrogen atmosphere. The catalyst is then removed by filtration.
Experimental Protocol:
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In a hydrogenation vessel, dissolve 1,3-diethyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one in ethanol.
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Carefully add a catalytic amount of 10% Pd/C.
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Seal the vessel and purge with hydrogen gas.
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Stir the mixture under a hydrogen atmosphere (typically at a pressure of 3-4 bar) at room temperature until the theoretical amount of hydrogen is consumed.
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After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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The final product, 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one, can be purified by recrystallization or column chromatography.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the lack of experimental data for the title compound, the following properties are predicted based on the known characteristics of its parent scaffold and closely related N-alkylated analogs.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₁H₁₅N₃O | Based on the chemical structure. |
| Molecular Weight | 205.26 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Amino-aromatic compounds are often colored due to oxidation. |
| Melting Point | Lower than the unsubstituted parent compound | N-alkylation generally disrupts the intermolecular hydrogen bonding present in the parent 5-aminobenzimidazol-2-one, leading to a lower melting point.[10] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents; slightly soluble in water. | The ethyl groups increase lipophilicity compared to the parent amine, while the amino and urea moieties retain polarity. |
| ¹H NMR (DMSO-d₆) | * Ethyl (CH₂): Quartet, ~4.0-4.2 ppm* Ethyl (CH₃): Triplet, ~1.2-1.4 ppm* Aromatic Protons: Multiplets, ~6.5-7.2 ppm* Amino (NH₂): Broad singlet, ~4.5-5.5 ppm | Based on typical chemical shifts for N-ethyl groups and aromatic protons in similar benzimidazolone structures. |
| ¹³C NMR (DMSO-d₆) | * Carbonyl (C=O): ~155-160 ppm* Aromatic Carbons: ~100-150 ppm* Ethyl (CH₂): ~40-45 ppm* Ethyl (CH₃): ~13-16 ppm | Based on known spectra of N-substituted benzimidazolones and the expected influence of the amino and ethyl groups.[11][12] |
| Infrared (IR) | * N-H stretch (amino): ~3300-3500 cm⁻¹ (two bands)* C=O stretch (urea): ~1680-1720 cm⁻¹* C-N stretch: ~1200-1350 cm⁻¹* Aromatic C=C stretch: ~1450-1600 cm⁻¹ | Characteristic vibrational frequencies for the functional groups present in the molecule.[8] |
| Mass Spectrometry | [M+H]⁺: m/z 206.1293 | Calculated for C₁₁H₁₆N₃O⁺. |
Applications and Significance in Drug Development
The 5-amino-1,3-dialkyl-1,3-dihydro-2H-benzimidazol-2-one scaffold is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The amino group provides a reactive handle for further derivatization, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
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As a Building Block for Bioactive Molecules: The primary amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. It can also serve as a precursor for the synthesis of other heterocyclic systems. This versatility makes the title compound a valuable starting material for creating libraries of novel compounds for high-throughput screening.
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Potential Therapeutic Applications: Benzimidazole derivatives have demonstrated a wide range of biological activities.[3][4] While the specific activity of 5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one is not yet reported, related compounds have shown promise in several areas:
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Oncology: The benzimidazole scaffold is found in anticancer agents like bendamustine.[1] Derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer cell proliferation.[6]
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Antimicrobial Agents: The structural similarity to purines allows some benzimidazole derivatives to interfere with microbial metabolic pathways.[2]
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Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses.[5]
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The N,N'-diethyl substitution in the title compound can enhance its lipophilicity, which may improve its pharmacokinetic properties, such as cell membrane permeability and oral bioavailability, compared to the unsubstituted parent compound.
Conclusion
5-amino-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-one represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic route is robust, relying on well-established and high-yielding chemical transformations. The predicted physicochemical and spectroscopic properties offer a baseline for its identification and characterization. As the demand for novel therapeutic agents continues to grow, the exploration of versatile scaffolds like the one discussed herein will be crucial for the advancement of drug discovery and development. Further experimental validation of the synthesis and biological evaluation of this compound and its derivatives are warranted to fully unlock its therapeutic potential.
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